REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7].Cl>C(O)(=O)C>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
6067 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1090 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1840 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred for five minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 21 hours and 13 minutes
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Duration
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13 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0°±2° C.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water (4L)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water (20L)
|
Type
|
WASH
|
Details
|
The solid was then washed seven times in the following manner
|
Type
|
STIRRING
|
Details
|
stirred for approximately ten minutes
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water (4L)
|
Type
|
WASH
|
Details
|
to wash the solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 35°±3° C. for 70 hours
|
Duration
|
70 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3653 g | |
YIELD: PERCENTYIELD | 93.4% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |